(3,5-Difluoropyridin-2-yl)-[4-[(1-methylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]methanone
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Overview
Description
(3,5-Difluoropyridin-2-yl)-[4-[(1-methylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]methanone: is a complex organic compound that features a difluoropyridine ring and a diazepane ring with a methylated pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core pyridine and diazepane structures
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction conditions (e.g., temperature, pressure, solvent choice) would be optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the pyridine nitrogen to a more oxidized state.
Reduction: : Reduction of the pyridine ring or other functional groups.
Substitution: : Replacement of hydrogen atoms or other substituents on the pyridine or diazepane rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions can include oxidized pyridine derivatives, reduced pyridine or diazepane derivatives, and substituted pyridine or diazepane derivatives.
Scientific Research Applications
Chemistry: : As a building block for the synthesis of more complex molecules.
Biology: : Studying the interaction with biological targets and pathways.
Medicine: : Potential use in drug discovery and development.
Industry: : Use in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, in drug discovery, it might interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
This compound can be compared to other similar compounds that feature pyridine and diazepane rings, such as:
(3,5-Difluoropyridin-2-yl)methanol
(2,5-Difluoropyridin-4-yl)boronic acid
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methylated pyrazole group, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
(3,5-difluoropyridin-2-yl)-[4-[(1-methylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2N5O/c1-21-10-12(8-20-21)11-22-3-2-4-23(6-5-22)16(24)15-14(18)7-13(17)9-19-15/h7-10H,2-6,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZWFKBPGHOLDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN2CCCN(CC2)C(=O)C3=C(C=C(C=N3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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